N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide
Overview
Description
N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide: is an organic compound with the molecular formula C16H16N2O3S It is characterized by the presence of an acetylamino group and a sulfinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenyl sulfone, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylaminophenyl)sulfone.
Sulfinylation: The acetylated product is then subjected to sulfinylation using an appropriate sulfinylating agent, such as sulfur dichloride oxide (SOCl2), to introduce the sulfinyl group.
Coupling Reaction: The final step involves coupling the sulfinylated intermediate with acetamide under controlled conditions to yield N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl group in N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-{[4-(acetylamino)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(acetylamino)phenyl]thio}phenyl)acetamide
Comparison:
- N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct redox properties compared to the sulfonyl and sulfamoyl analogs.
- The sulfinyl group can undergo reversible oxidation and reduction, making it a versatile functional group in chemical reactions.
- The biological activity of this compound may differ from its analogs due to the specific interactions of the sulfinyl group with molecular targets.
Properties
IUPAC Name |
N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWONZJSRPOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969206 | |
Record name | N,N'-[Sulfinyldi(4,1-phenylene)]diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-16-5 | |
Record name | NSC4580 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-[Sulfinyldi(4,1-phenylene)]diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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